tert-Butyl 2-(tert-butyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate
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Overview
Description
tert-Butyl 2-(tert-butyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidines
Preparation Methods
The synthesis of tert-Butyl 2-(tert-butyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate typically involves multiple steps, including oxidative coupling, intramolecular cyclization, and dehydro-aromatization. These reactions are often carried out under metal-free conditions, which makes the process more environmentally friendly . Industrial production methods may involve the use of tert-butyl methyl ketone and tert-butyl nitrile as starting materials .
Chemical Reactions Analysis
tert-Butyl 2-(tert-butyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidative coupling reactions to form multi-substituted pyrido[3,2-d]pyrimidines.
Reduction: It can participate in reductive dimerization reactions, often catalyzed by nickel.
Common reagents used in these reactions include nickel catalysts, tert-butyl methyl ketone, and tert-butyl nitrile. The major products formed from these reactions are multi-substituted pyrido[3,2-d]pyrimidines and their derivatives .
Scientific Research Applications
tert-Butyl 2-(tert-butyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for biological studies, particularly in the development of new drugs and therapeutic agents.
Medicine: Its potential medicinal properties are being explored for the treatment of various diseases.
Industry: It is used in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(tert-butyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate involves its interaction with molecular targets and pathways in the body. The compound’s unique structure allows it to bind to specific enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, including anti-inflammatory, anti-cancer, and antimicrobial activities .
Comparison with Similar Compounds
tert-Butyl 2-(tert-butyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate can be compared with other similar compounds such as:
2,4,6-Tri-tert-butylpyrimidine: This compound is also used in glycosylation reactions and serves as a sterically hindered base.
4,4′,4-Tri-tert-Butyl-2,2′6′,2-terpyridine: Used as a ligand in various catalytic reactions.
7-tert-Butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine:
Properties
Molecular Formula |
C16H25N3O2 |
---|---|
Molecular Weight |
291.39 g/mol |
IUPAC Name |
tert-butyl 2-tert-butyl-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H25N3O2/c1-15(2,3)13-17-10-12-11(18-13)8-7-9-19(12)14(20)21-16(4,5)6/h10H,7-9H2,1-6H3 |
InChI Key |
VHYSRGDKMYSMNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=C2C(=N1)CCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
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